molecular formula C18H30N4O3S B11016296 1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

Cat. No.: B11016296
M. Wt: 382.5 g/mol
InChI Key: SUNUMXDUDPLZNR-UHFFFAOYSA-N
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Description

1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone is a complex organic compound that features a combination of azepane, piperazine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the Azepane Sulfonyl Group: The azepane sulfonyl group is added via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyrrole derivatives.

Scientific Research Applications

1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Use as an intermediate in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(1-azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The azepane and piperazine moieties are known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Pyrrolopyrazine derivatives

Uniqueness

1-[4-(1-Azepanylsulfonyl)piperazino]-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethanone is unique due to its combination of azepane, piperazine, and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H30N4O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C18H30N4O3S/c1-16-7-8-17(2)22(16)15-18(23)19-11-13-21(14-12-19)26(24,25)20-9-5-3-4-6-10-20/h7-8H,3-6,9-15H2,1-2H3

InChI Key

SUNUMXDUDPLZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C

Origin of Product

United States

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